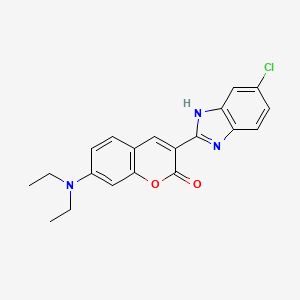
3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one is a synthetic organic compound known for its unique chemical structure, which combines a benzimidazole moiety with a chromenone framework. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which is then coupled with a chromenone derivative.
-
Step 1: Synthesis of 5-chloro-1H-benzimidazole
Reagents: o-phenylenediamine, 5-chlorobenzoic acid
Conditions: Reflux in the presence of a dehydrating agent such as polyphosphoric acid.
-
Step 2: Synthesis of 7-(diethylamino)-2H-chromen-2-one
Reagents: 4-hydroxycoumarin, diethylamine
Conditions: Heating under reflux in an appropriate solvent like ethanol.
-
Step 3: Coupling Reaction
Reagents: 5-chloro-1H-benzimidazole, 7-(diethylamino)-2H-chromen-2-one
Conditions: Catalytic amount of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one can undergo various chemical reactions, including:
-
Oxidation: : The chromenone moiety can be oxidized to form quinone derivatives.
Reagents: Potassium permanganate, hydrogen peroxide.
Conditions: Mild to moderate temperatures, aqueous or organic solvents.
-
Reduction: : The nitro group (if present) on the benzimidazole ring can be reduced to an amine.
Reagents: Hydrogen gas, palladium on carbon (Pd/C).
Conditions: Room temperature, atmospheric pressure.
-
Substitution: : Halogen substitution on the benzimidazole ring can be achieved using nucleophiles.
Reagents: Sodium methoxide, sodium ethoxide.
Conditions: Reflux in methanol or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the chromenone moiety typically yields quinone derivatives, while reduction of nitro groups results in amines.
Wissenschaftliche Forschungsanwendungen
3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromenone structure.
Medicine: Studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one varies depending on its application:
Biological Activity: It may interact with DNA or proteins, inhibiting their function and leading to cell death in cancer cells.
Fluorescent Probes: The compound’s chromenone moiety can absorb and emit light, making it useful in imaging applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(5-fluoro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
- 3-(5-methyl-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one
Uniqueness
3-(5-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)-2H-chromen-2-one is unique due to the presence of the chlorine atom on the benzimidazole ring, which can influence its electronic properties and reactivity. This makes it distinct in terms of its potential biological activities and applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
IUPAC Name |
3-(6-chloro-1H-benzimidazol-2-yl)-7-(diethylamino)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2/c1-3-24(4-2)14-7-5-12-9-15(20(25)26-18(12)11-14)19-22-16-8-6-13(21)10-17(16)23-19/h5-11H,3-4H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWOWVRJYEORQEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(N3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
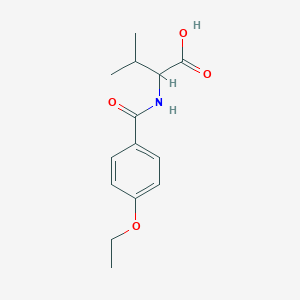
![2-[Cyclohexyl(1,3-thiazol-5-ylmethyl)amino]ethanesulfonyl fluoride](/img/structure/B2750320.png)
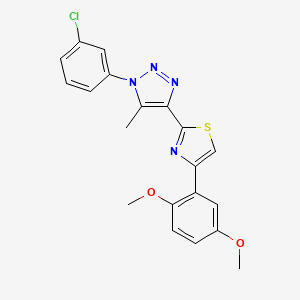
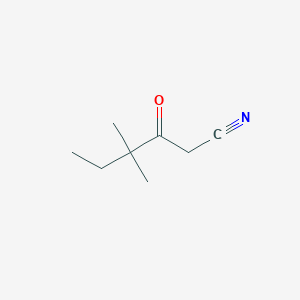
![N-(4-chlorobenzyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2750325.png)
![1-(cyclopropanesulfonyl)-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2750327.png)
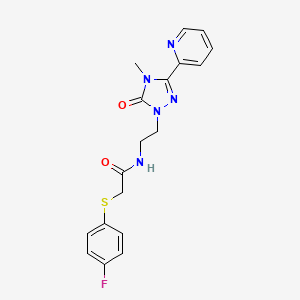
![5-ethyl-N-(2-morpholinoethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2750329.png)
![methyl 5-cyano-4-(4-methylphenyl)-6-({[(naphthalen-2-yl)carbamoyl]methyl}sulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B2750330.png)
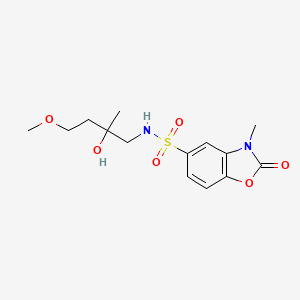
![4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B2750334.png)
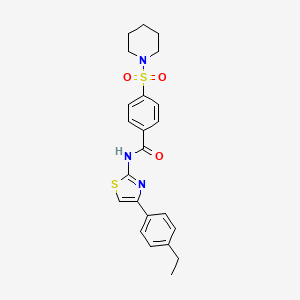
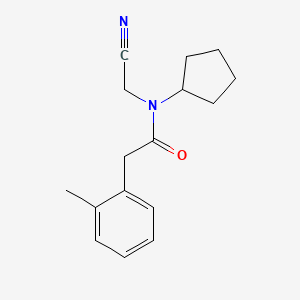
![6-fluoro-N-[2-(4-fluorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B2750341.png)
